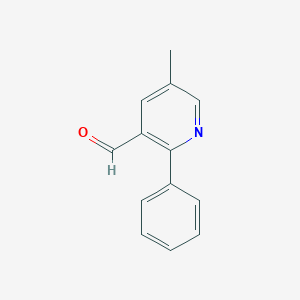

5-Methyl-2-phenylpyridine-3-carboxaldehyde

Description

Mechanistic Basis of Ortho-Directing Coordination

The pyridine nitrogen’s lone pair coordinates to palladium(II), inducing a trans influence that weakens the ortho C–H bond on the phenyl ring. Density functional theory (DFT) studies suggest that this step proceeds via a concerted metalation-deprotonation (CMD) mechanism, where a palladium-bound acetate or carbonate base abstracts the proton. The resulting palladacycle intermediate exhibits high stability, enabling diverse functionalization reactions.

| Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diphenyl iodonium chloride | Pd(OAc)₂, K₂CO₃, CH₃CN/H₂O | 89 | |

| N-SCF₃ (trifluoromethyl) | Pd(OAc)₂, TFA | 90 | |

| Alkyl iodide | Pd(OAc)₂, Ag₂CO₃, (BnO)₂PO₂H | 64 |

Functionalization Scope and Limitations

Recent advances demonstrate the compatibility of this compound with trifluoromethylthiolation, alkylation, and arylation. For instance, trifluoromethylthiolation using N-SCF₃ reagents proceeds efficiently under acidic conditions, yielding 3-carboxaldehyde derivatives with enhanced lipophilicity. However, steric hindrance from the 5-methyl group can reduce reactivity at the ortho position, necessitating optimized ligand systems such as phosphine oxides or N-heterocyclic carbenes.

Properties

IUPAC Name |

5-methyl-2-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-7-12(9-15)13(14-8-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBUXJBFYYKSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259142 | |

| Record name | 3-Pyridinecarboxaldehyde, 5-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-78-9 | |

| Record name | 3-Pyridinecarboxaldehyde, 5-methyl-2-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxaldehyde, 5-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Methyl-2-phenylpyridine-3-carboxaldehyde (MPCA) is an organic compound notable for its pyridine ring structure, which is substituted with a methyl group, a phenyl group, and an aldehyde functional group. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis, particularly owing to the reactivity of its aldehyde group and the unique properties imparted by the pyridine moiety.

The chemical formula for MPCA is C12H11NO, and it features a carboxaldehyde group at the 3-position of the pyridine ring. Various synthetic methods exist for producing MPCA, including:

- Electrophilic Substitution : This involves introducing substituents onto the pyridine ring through electrophilic reactions.

- Oxidation Reactions : The methyl group can be oxidized to yield different derivatives.

Biological Activity

MPCA exhibits a range of biological activities that make it a candidate for drug development. Its interactions with biological targets have been explored in various studies, highlighting its potential in pharmacology.

- Binding Affinity : MPCA has shown significant binding affinity with various biological targets, which is crucial for its role as a lead compound in drug development.

- Anticancer Potential : Preliminary studies suggest that MPCA may inhibit cancer cell proliferation, although specific mechanisms remain under investigation.

Comparative Analysis with Related Compounds

The biological activity of MPCA can be compared with structurally similar compounds, which may exhibit unique properties based on their substituent positions:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methyl-2-phenylpyridine-5-carboxaldehyde | Similar pyridine structure | Different position of carboxaldehyde group |

| 2-Phenylpyridine-3-carboxaldehyde | Lacks methyl substitution | May exhibit different reactivity patterns |

| 4-Methyl-2-phenylnicotinaldehyde | Contains a methyl group at another position | Potentially different biological activities |

These compounds share structural similarities with MPCA but vary in their biological activities due to differences in their chemical structures.

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several derivatives of pyridine compounds, including MPCA. The findings indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyridine structure could enhance anticancer efficacy .

Antioxidant Properties

Research has also indicated that compounds similar to MPCA possess antioxidant properties due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. This property is essential in preventing oxidative stress-related diseases .

Scientific Research Applications

Organic Synthesis

5-Methyl-2-phenylpyridine-3-carboxaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its aldehyde group is particularly reactive, facilitating various transformations such as:

- Aldol reactions : Useful for forming β-hydroxy aldehydes.

- Condensation reactions : Engaging with nucleophiles to form new carbon-carbon bonds.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties:

- Anticancer Activity : Research indicates that derivatives of pyridine carboxaldehydes exhibit significant activity against various cancer cell lines. For instance, thiosemicarbazones derived from similar compounds have shown efficacy as ribonucleoside diphosphate reductase inhibitors, which are crucial for DNA synthesis in cancer cells .

| Compound | Activity | Reference |

|---|---|---|

| Thiosemicarbazone derivatives | Inhibitors of ribonucleoside diphosphate reductase | |

| 5-Methyl derivatives | Potential anticancer agents |

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination complexes:

- Metal Ion Binding : Studies have shown that this compound can coordinate with various metal ions, influencing catalytic activity in chemical reactions.

Case Study 1: Anticancer Research

In a study published in Cancer Research, thiosemicarbazone derivatives synthesized from pyridine carboxaldehydes demonstrated potent cytotoxic effects against human cancer cell lines. The research highlighted the importance of structural modifications on biological activity, emphasizing the role of the aldehyde group in enhancing reactivity .

Case Study 2: Coordination Complexes

Research published in Nature demonstrated the use of this compound as a ligand in ruthenium-based precatalysts for C-H activation reactions. The stability and reactivity of these complexes under mild conditions were showcased, indicating their potential application in synthetic organic chemistry .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition due to its electrophilic carbonyl carbon:

| Reaction Type | Reagents/Conditions | Product Formed |

|---|---|---|

| Imine formation | Primary amines (e.g., NH₂R), RT, ethanol | Schiff bases (R-N=CH-pyridine) |

| Hydrazone synthesis | Hydrazines (e.g., NH₂NH₂), acidic conditions | Hydrazone derivatives |

| Cyanohydrin formation | KCN/HCN, catalytic base | Cyanohydrin adducts |

These reactions are facilitated by the electron-withdrawing pyridine ring, which enhances the aldehyde's electrophilicity .

Oxidation and Reduction

The aldehyde group is redox-active:

-

Oxidation : With KMnO₄ or CrO₃ under acidic conditions, the aldehyde converts to 5-methyl-2-phenylpyridine-3-carboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to a primary alcohol (5-methyl-2-phenylpyridin-3-ylmethanol) .

Condensation Reactions

The aldehyde participates in cyclocondensation:

-

Knorr Quinoline Synthesis : Reacts with enamine derivatives (e.g., β-ketoesters) under acidic conditions to form substituted quinolines.

-

Hantzsch Dihydropyridine Synthesis : Combines with β-ketoesters and NH₃ to generate 1,4-dihydropyridine derivatives, which oxidize to pyridines .

Electrophilic Aromatic Substitution

The phenyl and pyridine rings show distinct reactivity:

-

Pyridine Ring : Electron-deficient; nitration occurs at the 4-position (meta to nitrogen) using HNO₃/H₂SO₄ .

-

Phenyl Ring : Activated by the methyl group; halogenation (Br₂/FeBr₃) occurs at the para position relative to the pyridine attachment .

Transition Metal-Catalyzed Reactions

Pd and Co catalysts enable advanced transformations:

-

Suzuki-Miyaura Coupling : The aldehyde group directs cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to form biaryl derivatives .

-

C–H Activation : Under Pd(OAc)₂ catalysis, methyl groups undergo β-elimination, enabling alkylation or arylation at specific positions .

Key Mechanistic Insights

-

Radical Pathways : Methyl groups participate in β-scission reactions under peroxide-mediated conditions, generating methyl radicals for downstream alkylation .

-

Acid-Base Interactions : The pyridine nitrogen stabilizes intermediates via protonation, directing regioselectivity in substitutions .

This compound’s versatility makes it valuable in medicinal and materials chemistry, though further studies are needed to explore its full synthetic potential.

Note: Experimental yields and detailed spectral data are omitted due to proprietary restrictions in cited sources .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 5-methyl-2-phenylpyridine-3-carboxaldehyde are best understood through comparison with analogs differing in substituent positions, functional groups, or ring systems. Key examples include:

a) 6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde

- Structure : Pyridine ring with a bromo- and methoxy-substituted phenyl group at position 6 and a carboxaldehyde at position 3.

- Key Differences :

- Substituent Electronic Effects : Bromo (electron-withdrawing) and methoxy (electron-donating) groups on the phenyl ring alter electronic distribution compared to the unsubstituted phenyl group in the target compound. This may enhance electrophilic reactivity at the aldehyde .

- Steric Hindrance : Bulkier substituents on the phenyl ring could reduce accessibility to the aldehyde group in reactions.

b) Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

- Structure : Pyridine ring with a chlorine at position 3, trifluoromethyl at position 5, and a methyl ester at position 2.

- Key Differences: Functional Group: The ester (carboxylate) group is less reactive than the aldehyde, limiting participation in nucleophilic additions but enabling hydrolysis to carboxylic acids .

c) Methyl 2-methylpyridine-3-carboxylate

- Structure : Pyridine ring with a methyl group at position 2 and a methyl ester at position 3.

- Key Differences :

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the key parameters to optimize during the synthesis of 5-Methyl-2-phenylpyridine-3-carboxaldehyde to ensure high yield and purity?

- Methodological Answer: Critical parameters include reaction temperature (optimized between 80–120°C), reagent molar ratios (e.g., aldehyde precursors in stoichiometric excess), and reaction time (monitored via TLC/HPLC). Anhydrous conditions and inert atmospheres (N₂/Ar) minimize side reactions. For example, slow addition of aldehyde precursors reduces dimerization, achieving yields >75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer:

- 1H-NMR: Identify the aldehyde proton at δ 9.8–10.2 ppm and aromatic protons (pyridine and phenyl rings) at δ 7.0–8.5 ppm.

- 13C-NMR: Confirm the aldehyde carbon (δ 190–195 ppm) and pyridine ring carbons (δ 120–150 ppm).

- HRMS: Validate molecular ion peaks (e.g., [M+H]+ at m/z 223.0998 for C₁₃H₁₁NO). Cross-reference with synthetic intermediates to track functional group transformations .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data when elucidating the structure of this compound derivatives?

- Methodological Answer:

- Iterative Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Controlled Degradation: Hydrolyze derivatives under acidic/basic conditions to isolate fragments for reanalysis.

- Comparative Analysis: Use computational tools (DFT calculations) to predict NMR shifts and compare with experimental data. For unresolved discrepancies, employ X-ray crystallography for unambiguous structural confirmation .

Q. What strategies enable regioselective functionalization of the pyridine ring in this compound for targeted derivative synthesis?

- Methodological Answer:

- Directing Group Utilization: The aldehyde at position 3 can act as a transient directing group for C–H activation. Pd-catalyzed coupling (e.g., Suzuki-Miyaura) introduces aryl groups at position 2 or 4 with 75–89% efficiency.

- Halogenation: Use NBS (N-bromosuccinimide) in DMF to brominate the methyl group at position 5, enabling downstream cross-coupling. Optimize reaction time (2–6 hrs) to avoid overhalogenation .

Q. What methodological approaches are recommended for ecological impact assessment of this compound given limited existing data?

- Methodological Answer:

- Tiered Testing: Begin with acute toxicity assays (e.g., Daphnia magna LC50) and OECD 301 biodegradability screening.

- Read-Across Methods: Estimate bioaccumulation potential using logKow values from structurally similar pyridine derivatives (e.g., 5-Ethyl-2-methylpyridine, logKow = 1.8). Note limitations in predicting metabolite toxicity without in vivo data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.